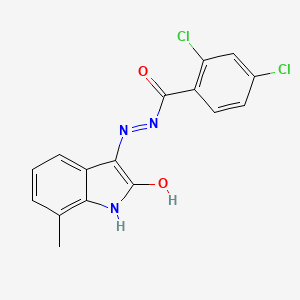![molecular formula C14H21NO8 B11710030 2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)
2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{2-[2-(2-HYDROXYETHOXY)ETHOXY]-4-NITROPHENOXY}ETHOXY)ETHAN-1-OL is a complex organic compound with the molecular formula C16H34O9 It is characterized by multiple ethoxy and hydroxyethoxy groups attached to a nitrophenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[2-(2-HYDROXYETHOXY)ETHOXY]-4-NITROPHENOXY}ETHOXY)ETHAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrophenol and ethylene glycol derivatives.
Etherification: The hydroxyl groups of ethylene glycol derivatives undergo etherification with 2-nitrophenol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Hydrolysis: The resulting intermediate is subjected to hydrolysis to introduce hydroxyethoxy groups.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{2-[2-(2-HYDROXYETHOXY)ETHOXY]-4-NITROPHENOXY}ETHOXY)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The hydroxyethoxy groups can participate in nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-{2-[2-(2-HYDROXYETHOXY)ETHOXY]-4-NITROPHENOXY}ETHOXY)ETHAN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its solubility and biocompatibility.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of 2-(2-{2-[2-(2-HYDROXYETHOXY)ETHOXY]-4-NITROPHENOXY}ETHOXY)ETHAN-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Pathways: It may modulate biochemical pathways related to oxidative stress, inflammation, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-HYDROXYETHOXY)ETHOXY]ETHAN-1-OL: A simpler analog with fewer ethoxy groups.
2-[2-(2-AMINOETHOXY)ETHOXY]ETHAN-1-OL: Contains an amino group instead of a nitro group.
2-[2-(2-CHLOROETHOXY)ETHOXY]ETHAN-1-OL: Features a chloro group in place of the nitro group.
Eigenschaften
Molekularformel |
C14H21NO8 |
|---|---|
Molekulargewicht |
331.32 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]-4-nitrophenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H21NO8/c16-3-5-20-7-9-22-13-2-1-12(15(18)19)11-14(13)23-10-8-21-6-4-17/h1-2,11,16-17H,3-10H2 |
InChI-Schlüssel |
QHAXNTSVYPGHAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCOCCO)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11709947.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11709953.png)
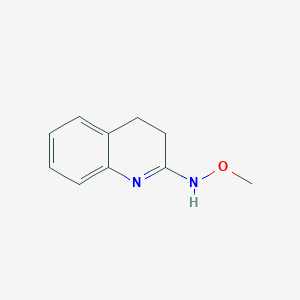
![4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709961.png)
![Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11709977.png)
![ethyl 4-(5-{(1Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11709979.png)

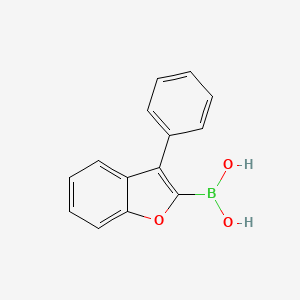
![Ethyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709990.png)
![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl benzoate](/img/structure/B11710003.png)
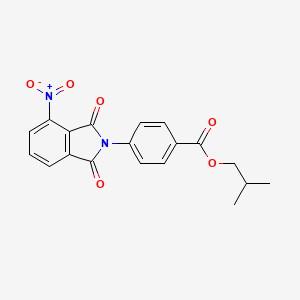
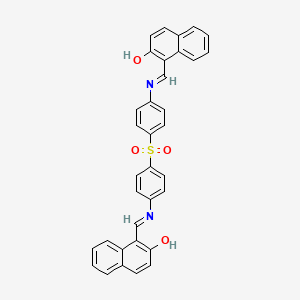
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11710031.png)
